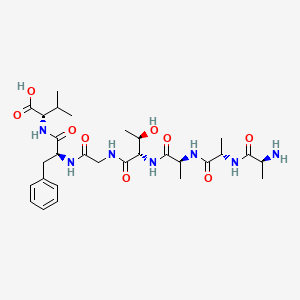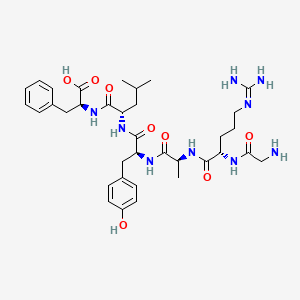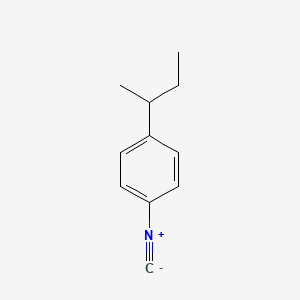
8-Chloro-7-methoxy-1-methyl-9H-beta-carboline
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
8-氯-7-甲氧基-1-甲基-9H-β-咔啉是β-咔啉家族的一种合成衍生物,以其多种生物活性而闻名。β-咔啉是一类生物碱,已在多种植物、海洋生物甚至人体中被发现。 这些化合物因其潜在的治疗应用而引起极大关注,特别是在神经保护、认知增强和癌症治疗领域 .
准备方法
8-氯-7-甲氧基-1-甲基-9H-β-咔啉的合成通常涉及构建β-咔啉骨架,然后进行特定的功能化。 一种常见的合成β-咔啉的方法是毕克特-斯彭格勒反应,该反应涉及色胺与醛或酮的缩合 . 对于8-氯-7-甲氧基-1-甲基-9H-β-咔啉,合成可能涉及以下步骤:
β-咔啉核心的形成: 这可以通过使用适当的起始材料进行毕克特-斯彭格勒反应来实现。
氯化: 在第8位引入氯原子可以使用氯化试剂,如亚硫酰氯或N-氯代琥珀酰亚胺。
甲氧基化: 在碱的存在下,可以使用甲醇在第7位引入甲氧基。
甲基化: 在碱的存在下,可以使用甲基碘在第1位引入甲基。
化学反应分析
8-氯-7-甲氧基-1-甲基-9H-β-咔啉可以进行各种化学反应,包括:
氧化: 该化合物可以使用诸如高锰酸钾或三氧化铬之类的氧化剂进行氧化,从而导致形成相应的酮或羧酸。
还原: 可以使用诸如氢化铝锂或硼氢化钠之类的还原剂进行还原,从而导致形成还原的衍生物。
取代: 在适当的条件下,第8位的氯原子可以被其他亲核试剂(如胺或硫醇)取代。
水解: 甲氧基可以使用酸性或碱性条件水解为羟基.
科学研究应用
化学: 它用作合成更复杂分子的构建块,以及配位化学中的配体。
生物学: 它已被研究其神经保护和认知增强特性,使其成为治疗神经退行性疾病的候选药物。
医学: 该化合物在癌症研究中显示出希望,因为它能够抑制参与肿瘤生长的某些酶和途径。
作用机制
8-氯-7-甲氧基-1-甲基-9H-β-咔啉的作用机制涉及它与各种分子靶标和途径的相互作用。 它已被证明可以抑制单胺氧化酶A (MAO-A),这是一种参与分解神经递质(如血清素和多巴胺)的酶 . 通过抑制MAO-A,该化合物可以提高这些神经递质的水平,从而产生潜在的抗抑郁和神经保护作用。 此外,它可能与参与细胞信号传导和细胞凋亡的其他蛋白质和受体相互作用,从而有助于其抗癌特性 .
相似化合物的比较
8-氯-7-甲氧基-1-甲基-9H-β-咔啉可以与其他β-咔啉衍生物(如哈尔敏、哈尔马林和哈尔玛醇)进行比较。 这些化合物具有相似的核心结构,但在取代基上有所不同,导致它们的生物活性发生变化 . 例如:
哈尔敏: 以其神经保护和抗抑郁作用而闻名,哈尔敏抑制DYRK1A和MAO-A。
哈尔马林: 与哈尔敏类似,哈尔马林也抑制MAO-A,但具有额外的致幻特性。
哈尔玛醇: 该化合物已显示出抗氧化和抗菌活性.
8-氯-7-甲氧基-1-甲基-9H-β-咔啉中取代基的独特组合可能赋予其独特的药理特性,使其成为进一步研究和开发的有价值的化合物。
属性
CAS 编号 |
606928-39-6 |
|---|---|
分子式 |
C13H11ClN2O |
分子量 |
246.69 g/mol |
IUPAC 名称 |
8-chloro-7-methoxy-1-methyl-9H-pyrido[3,4-b]indole |
InChI |
InChI=1S/C13H11ClN2O/c1-7-12-9(5-6-15-7)8-3-4-10(17-2)11(14)13(8)16-12/h3-6,16H,1-2H3 |
InChI 键 |
WJJJTGYCCILDEL-UHFFFAOYSA-N |
规范 SMILES |
CC1=NC=CC2=C1NC3=C2C=CC(=C3Cl)OC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![3-{4-[(Undec-10-en-1-yl)oxy]phenyl}prop-2-enoic acid](/img/structure/B12595104.png)
![2-[4,4-Bis(4-chlorophenyl)-3-butenyl]toluene](/img/structure/B12595108.png)


![3-Pyridinepropanoic acid,a-[(1E)-2-[4-[[(4-chlorophenyl)methyl][[4-(trifluoromethoxy)phenyl]sulfonyl]amino]phenyl]ethenyl]-](/img/structure/B12595120.png)
![5-[(2,6-Dichlorophenyl)methoxy]-N-(1-phenylethyl)pyrazin-2-amine](/img/structure/B12595124.png)
![3-(Dodecyloxy)-6-{[4-(heptyloxy)anilino]methylidene}cyclohexa-2,4-dien-1-one](/img/structure/B12595127.png)




![1-{[2-(1H-Indol-3-yl)ethyl]amino}-3-(4-methoxyphenoxy)propan-2-ol](/img/structure/B12595164.png)
![Propanoic acid, 3-[2-[2-(2-hydroxyethoxy)ethoxy]ethoxy]-, butyl ester](/img/structure/B12595171.png)
